- A short and efficient total synthesis of the cytotoxic (+)-goniodiol and (+)-9-deoxygoniopypyroneTetrahedron Letters, 1998, 39(40), 7299-7300,
Cas no 96422-52-5 (Goniodiol)

Goniodiol structure
Nombre del producto:Goniodiol
Goniodiol Propiedades químicas y físicas
Nombre e identificación
-
- Goniodiol
- (+)-Goniodiol
- (6R)-6-[(1R,2R)-1,2-Dihydroxy-2-phenylethyl]-5,6-dihydro-2H-pyran-2-one
- (6R)-6-[(1R,2R)-1,2-Dihydroxy-2-phenylethyl]-5,6-dihydro-2H-pyran-2-one (ACI)
- 2H-Pyran-2-one, 6-(1,2-dihydroxy-2-phenylethyl)-5,6-dihydro-, [6R-[6R*(1R*,2R*)]]- (ZCI)
- CHEMBL490371
- SCHEMBL2329557
- (R)-6-((1R,2R)-1,2-Dihydroxy-2-phenylethyl)-5,6-dihydro-2H-pyran-2-one
- (2R)-2-[(1R,2R)-1,2-dihydroxy-2-phenylethyl]-2,3-dihydropyran-6-one
- 2H-Pyran-2-one, 6-[(1R,2R)-1,2-dihydroxy-2-phenylethyl]-5,6-dihydro-,(6R)-
- DTXSID70242253
- CS-0024530
- 96422-52-5
- AKOS032948955
- FS-8637
- HY-N3964
- (6R)-6-[(1R,2R)-1,2-DIHYDROXY-2-PHENYLETHYL]-5,6-DIHYDROPYRAN-2-ONE
- DA-73844
- (2R)-2-((1R,2R)-1,2-dihydroxy-2-phenylethyl)-2,3-dihydropyran-6-one
- DTXCID70164744
- [ "" ]
-
- Renchi: 1S/C13H14O4/c14-11-8-4-7-10(17-11)13(16)12(15)9-5-2-1-3-6-9/h1-6,8,10,12-13,15-16H,7H2/t10-,12-,13+/m1/s1
- Clave inchi: RTNQVKQMVIXUPZ-RTXFEEFZSA-N
- Sonrisas: [C@@H]([C@H]1CC=CC(=O)O1)(O)[C@@H](C1C=CC=CC=1)O
Atributos calculados
- Calidad precisa: 234.089
- Masa isotópica única: 234.089
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 2
- Recuento de receptores de enlace de hidrógeno: 4
- Recuento de átomos pesados: 17
- Cuenta de enlace giratorio: 3
- Complejidad: 294
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 3
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 66.8A^2
- Xlogp3: 1
Propiedades experimentales
- Color / forma: Oil
- Denso: 1.3±0.1 g/cm3
- Punto de ebullición: 488.2±40.0 °C at 760 mmHg
- Punto de inflamación: 192.1±20.8 °C
- índice de refracción: 1.597
- PSA: 66.76000
- Logp: 0.95260
- Presión de vapor: 0.0±1.3 mmHg at 25°C
Goniodiol Información de Seguridad
- Instrucciones de peligro: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Declaración de advertencia: P264+P280+P305+P351+P338+P337+P313
- Instrucciones de Seguridad: H303+H313+H333
- Condiciones de almacenamiento:Store at 4 ℃, better at -4 ℃
Goniodiol PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN4159-1 mg |
Goniodiol |
96422-52-5 | 1mg |
¥2355.00 | 2022-04-26 | ||
TargetMol Chemicals | TN4159-5mg |
Goniodiol |
96422-52-5 | 5mg |
¥ 3230 | 2024-07-20 | ||
TargetMol Chemicals | TN4159-1 ml * 10 mm |
Goniodiol |
96422-52-5 | 1 ml * 10 mm |
¥ 3330 | 2024-07-20 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | G95360-5mg |
Goniodiol |
96422-52-5 | ,HPLC≥98% | 5mg |
¥4640.0 | 2023-09-07 | |
TargetMol Chemicals | TN4159-5 mg |
Goniodiol |
96422-52-5 | 98% | 5mg |
¥ 3,230 | 2023-07-11 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN4159-1 mL * 10 mM (in DMSO) |
Goniodiol |
96422-52-5 | 1 mL * 10 mM (in DMSO) |
¥ 3330 | 2023-09-07 | ||
A2B Chem LLC | AX16081-5mg |
2H-Pyran-2-one, 6-[(1R,2R)-1,2-dihydroxy-2-phenylethyl]-5,6-dihydro-,(6R)- |
96422-52-5 | 98.0% | 5mg |
$577.00 | 2024-07-18 |
Goniodiol Métodos de producción
Synthetic Routes 1
Condiciones de reacción
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Dichloromethane
Referencia
Synthetic Routes 2
Condiciones de reacción
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Ethanol ; overnight, 50 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.2 Reagents: Sodium bicarbonate Solvents: Water
Referencia
- An efficient total synthesis of (+)-goniodiolSynthesis, 2011, (5), 821-825,
Synthetic Routes 3
Condiciones de reacción
1.1 Reagents: p-Toluenesulfonic acid Solvents: Toluene
Referencia
- A short and general approach to the synthesis of styryllactones: (+)-Goniodiol, its acetates and β-trifluoromethyl derivative, (+)-7-epi-Goniodiol and (+)-9-deoxygoniopypyroneSynlett, 2002, (8), 1265-1268,
Synthetic Routes 4
Condiciones de reacción
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Methanol ; 0 °C; 2 h, rt
Referencia
- Stereoselective total synthesis of leiocarpin C and (+)-goniodiolSynthesis, 2010, (17), 3004-3012,
Synthetic Routes 5
Condiciones de reacción
1.1 Reagents: Water , (6R)-5,6-Dihydro-6-[(2S,3S)-3-phenyl-2-oxiranyl]-2H-pyran-2-one ; 24 h, 60 °C
Referencia
- Biosynthesis-Inspired Total Synthesis of Bioactive Styryllactones (+)-Goniodiol, (6S,7S,8S)-Goniodiol, (-)-Parvistone D, and (+)-Parvistone EJournal of Natural Products, 2016, 79(8), 2060-2065,
Synthetic Routes 6
Condiciones de reacción
1.1 Reagents: Acetic acid Solvents: Water ; 30 min, 80 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.2 Reagents: Sodium bicarbonate Solvents: Water
Referencia
- A highly enantioselective total synthesis of (+)-goniodiolOrganic & Biomolecular Chemistry, 2006, 4(9), 1698-1706,
Synthetic Routes 7
Condiciones de reacción
1.1 Reagents: Boron tribromide Solvents: Dichloromethane ; 6 h, -78 °C
Referencia
- A concise enantioselective synthesis of (+)-goniodiol and (+)-8-methoxygoniodiol via Co-catalyzed HKR of anti-(2SR,3RS)-3-methoxy-3-phenyl-1,2-epoxypropaneTetrahedron Letters, 2011, 52(3), 438-440,
Synthetic Routes 8
Condiciones de reacción
1.1 Reagents: Titanium tetrachloride Solvents: Dichloromethane ; 1 h, rt
Referencia
- A concise synthesis of (+)-goniodiol using a catalytic hetero Diels-Alder/allylboration sequenceSynlett, 2005, (9), 1462-1464,
Synthetic Routes 9
Condiciones de reacción
1.1 Reagents: Acetic acid Solvents: Acetic acid , Water
Referencia
- A chemoenzymatic synthesis of the styryllactone (+)-goniodiol from naphthaleneJournal of the Chemical Society, 2002, (14), 1622-1624,
Synthetic Routes 10
Condiciones de reacción
1.1 Reagents: Iron chloride (FeCl3) Solvents: Dichloromethane ; 5 h, rt
Referencia
- Facile stereoselective syntheses of goniodiol, 8-epi-goniodiol and 9-deoxygoniopypyroneTetrahedron Letters, 2007, 48(27), 4679-4682,
Synthetic Routes 11
Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water
Referencia
- Stereoselective Syntheses of (+)-Goniodiol, (-)-8-Epigoniodiol, and (+)-9-Deoxygoniopypyrone via Alkoxyallylboration and Ring-Closing MetathesisJournal of Organic Chemistry, 2002, 67(21), 7547-7550,
Synthetic Routes 12
Condiciones de reacción
1.1 Reagents: Acetic acid Solvents: Water ; 0.5 h, 80 °C; 80 °C → 0 °C
1.2 Solvents: Water ; pH 7
1.3 Reagents: Sodium chloride Solvents: Water
1.2 Solvents: Water ; pH 7
1.3 Reagents: Sodium chloride Solvents: Water
Referencia
- A total synthesis of the styryllactone (+)-goniodiol from naphthaleneAustralian Journal of Chemistry, 2003, 56(6), 585-595,
Synthetic Routes 13
Condiciones de reacción
1.1 Reagents: p-Toluenesulfonic acid Solvents: Methanol ; rt
Referencia
- The first stereoselective and the total synthesis of Leiocarpin C and total synthesis of (+)-GoniodiolTetrahedron Letters, 2008, 49(48), 6765-6767,
Synthetic Routes 14
Condiciones de reacción
1.1 Reagents: Acetic acid Solvents: Water
Referencia
- A total synthesis of (+)-Goniodiol using an anomeric oxygen-to-carbon rearrangementJournal of the Chemical Society, 1998, (19), 3125-3126,
Goniodiol Raw materials
- (6R)-5,6-Dihydro-6-[(1R,2R)-2-hydroxy-1-(methoxymethoxy)-2-phenylethyl]-2H-pyran-2-one
- Methyl (2Z)-4-[(4R,5S)-5-[(R)-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenylmethyl]-2,2-dimethyl-1,3-dioxolan-4-yl]-2-butenoate
- (6R)-5,6-Dihydro-6-[(1R,2R)-2-hydroxy-2-phenyl-1-(phenylmethoxy)ethyl]-2H-pyran-2-one
- 2H-Pyran-2-one, 5,6-dihydro-6-[(2R,3R)-3-phenyloxiranyl]-, (6R)-
- 2H-Pyran-2-one, 6-[(1R,2R)-1,2-dihydroxy-2-phenylethyl]tetrahydro-4-(phenylsulfonyl)-, (6R)-
- 2H-Pyran-2-one,6-[(4S,5R)-2,2-dimethyl-5-phenyl-1,3-dioxolan-4-yl]-5,6-dihydro-, (6R)-
- Methyl (2Z)-4-[(4R,5S)-5-[(R)-(methoxymethoxy)phenylmethyl]-2,2-dimethyl-1,3-dioxolan-4-yl]-2-butenoate
- Methyl (2Z,5R,6S,7R)-5,6,7-trihydroxy-7-phenyl-2-heptenoate
- (+)-8-Methoxygoniodiol
Goniodiol Preparation Products
Goniodiol Literatura relevante
-
1. A total synthesis of (+)-Goniodiol using an anomeric oxygen-to-carbon rearrangementDarren J. Dixon,Steven V. Ley,Edward W. Tate J. Chem. Soc. Perkin Trans. 1 1998 3125
-
2. A chemoenzymatic synthesis of the styryllactone (+)-goniodiol from naphthaleneMartin G. Banwell,Mark J. Coster,Ochitha P. Karunaratne,Jason A. Smith J. Chem. Soc. Perkin Trans. 1 2002 1622
-
Subhash P. Chavan,Harshali S. Khatod,Tamal Das,Kumar Vanka RSC Adv. 2016 6 50721
-
4. Goniodiol and 9-deoxygoniopypyrone: syntheses and absolute configurationsMasayoshi Tsubuki,Kazuo Kanai,Toshio Honda J. Chem. Soc. Chem. Commun. 1992 1640
-
5. Total synthesis of the natural goniodiol-8-monoacetate from cinnamyl alcoholZhi-Cai Yang,Wei-Shan Zhou J. Chem. Soc. Chem. Commun. 1995 743
Clasificación relacionada
- Disolventes y químicos orgánicos Compuestos Orgánicos Alcohol/Éter
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- Disolventes y químicos orgánicos Compuestos Orgánicos compuestos orgánicos heterocíclicos Pyrans Piranonas y derivados Dihidropiranonas
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